Pyrene-PEG1-OH
Description
Contextualization of Polycyclic Aromatic Hydrocarbons in Scientific Inquiry
Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of two or more fused aromatic (benzene) rings made of carbon and hydrogen atoms. journalijar.comnih.gov These molecules are widespread in the environment, often resulting from the incomplete combustion of organic materials. journalijar.comtaylorandfrancis.com In scientific inquiry, PAHs are significant for several reasons. They are studied as environmental contaminants, but also as important markers in astrophysics for understanding the evolution of galaxies and star formation. kent.ac.uknih.gov
Among the vast class of PAHs, pyrene (B120774) is particularly notable in research due to its distinct photophysical properties. axispharm.com Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings. researchgate.net It is widely used as a fluorescent probe because of its high fluorescence quantum yield, long excited-state lifetime, and exceptional sensitivity of its fluorescence emission to the local environment's polarity. rsc.orgnih.govresearchgate.net A key feature of pyrene is its ability to form "excimers," or excited-state dimers, when a pyrene molecule in an excited state comes into close proximity with a ground-state pyrene molecule. axispharm.comacs.org This results in a distinct, red-shifted emission band in its fluorescence spectrum, making it an excellent tool for studying molecular proximity and dynamics in systems like protein folding and membrane fluidity. axispharm.comnih.govacs.orgnanocs.net
Photophysical Properties of Pyrene
| Property | Value / Description | Reference |
|---|---|---|
| Absorption Maxima (in cyclohexane) | ~335 nm | omlc.org |
| Monomer Emission (in cyclohexane) | Vibronic bands between 375 and 410 nm | omlc.orgmdpi.com |
| Excimer Emission | Broad, structureless band near 480 nm | mdpi.com |
| Fluorescence Quantum Yield | High; ~0.32 in cyclohexane | omlc.orgnih.gov |
| Excited-State Lifetime | Exceptionally long (>100 nanoseconds) | nanocs.net |
Significance of Polyethylene (B3416737) Glycol in Advanced Chemical Systems
Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polyether compound with a wide array of applications in medicine and industry. wikipedia.orgsigmaaldrich.com It is produced by the polymerization of ethylene (B1197577) oxide and is available in a range of molecular weights, which dictates its physical properties and applications. wikipedia.orgopenpr.com
The significance of PEG in advanced chemical systems stems from its unique combination of properties. It is highly hydrophilic, non-toxic, and generally does not elicit an immune response. sigmaaldrich.commdpi.com The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a well-established strategy in pharmaceutical sciences. sigmaaldrich.comnih.gov PEGylation can enhance the water solubility of hydrophobic drugs, improve their stability, and prolong their circulation time in the bloodstream by reducing clearance by the kidneys and uptake by the immune system. mdpi.comnih.gov Beyond drug delivery, PEG is used for surface functionalization to prevent non-specific protein adsorption, as a component in hydrogels for tissue engineering, and as a medium for various chemical reactions. mdpi.comsigmaaldrich.commdpi.com
Key Properties and Applications of Polyethylene Glycol (PEG)
| Property | Description | Primary Application Area |
|---|---|---|
| Biocompatibility | Does not typically elicit an immune or toxic response in biological systems. | Drug delivery, tissue engineering, medical devices. sigmaaldrich.comyoutube.com |
| Hydrophilicity | High solubility in water and aqueous solutions. | Improving solubility of hydrophobic molecules. sigmaaldrich.comnih.gov |
| Flexibility | The polymer chain is highly flexible and dynamic in solution. | Creating protective shields on surfaces (PEGylation). youtube.com |
| Chemical Inertness | The polyether backbone is relatively resistant to chemical and biological degradation. | Stabilizing therapeutic molecules. nih.gov |
Rationale for Pyrene-Polyethylene Glycol-Hydroxyl Architectures in Contemporary Research
The conjugation of pyrene to a polyethylene glycol chain creates a bifunctional molecule that leverages the distinct advantages of both components. The pyrene moiety serves two primary functions: as a fluorescent reporter group and as a non-covalent anchor. axispharm.comresearchgate.net Its aromatic structure allows for strong π-π stacking interactions, enabling it to adsorb strongly onto the surfaces of graphitic materials like carbon nanotubes and graphene. creativepegworks.comcreativepegworks.comiaea.org
The PEG component provides a hydrophilic, biocompatible linker that extends away from the surface to which the pyrene is anchored. researchgate.netiaea.org This PEG chain can prevent the aggregation of nanomaterials in aqueous solutions and provides a protective layer that minimizes non-specific interactions with biological components. researchgate.netnih.gov
The terminal hydroxyl (-OH) group in a Pyrene-PEG-OH architecture is of critical importance. This hydroxyl group serves as a versatile chemical handle, allowing for further covalent modification. broadpharm.com It can be easily derivatized or replaced with other reactive functional groups, enabling the attachment of a wide range of molecules such as targeting ligands, drugs, or other polymers. broadpharm.commdpi.comresearchgate.net This transforms the Pyrene-PEG-OH molecule into a heterobifunctional linker, where one end (pyrene) provides a physical anchoring mechanism and the other end (-OH) provides a site for specific chemical conjugation.
Overview of Research Trajectories for Pyrene-PEG1-OH
Research involving this compound and similar structures is directed toward several key areas. The "1" in this compound typically denotes a single ethylene glycol unit, indicating a short, well-defined spacer between the pyrene and hydroxyl groups.
One major trajectory is the use of these molecules for the surface functionalization of carbon nanomaterials. Researchers use Pyrene-PEG-OH to create stable, aqueous dispersions of otherwise insoluble carbon nanotubes or graphene sheets. researchgate.netcreativepegworks.comiaea.org The pyrene anchors to the carbon lattice, while the PEG-OH chain renders the material water-soluble and provides a reactive site for further functionalization, for example, to attach biomolecules for biosensing applications. researchgate.netcreativepegworks.com
Another significant research path is in the development of advanced fluorescent probes and bioimaging agents. researchgate.net The pyrene unit's fluorescence can be used to track the location and interaction of the conjugate within biological systems. The terminal hydroxyl group can be used to attach the probe to specific cellular targets.
Furthermore, Pyrene-PEG-OH serves as a fundamental building block in materials science for constructing more complex supramolecular assemblies and functional polymers. mdpi.comyusiyy.com For instance, it can be incorporated into polymer chains to create fluorescent hydrogels whose properties might be sensitive to their environment. mdpi.com The ability to use the pyrene for physical assembly or fluorescence reporting, and the hydroxyl group for covalent polymer network formation, makes it a valuable tool in the design of "smart" materials.
Structure
3D Structure
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)pyrene-1-carboxamide |
InChI |
InChI=1S/C19H15NO2/c21-11-10-20-19(22)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)18(14)17(12)13/h1-9,21H,10-11H2,(H,20,22) |
InChI Key |
IFAXSFYBBMMUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCO |
Origin of Product |
United States |
Synthetic Methodologies for Pyrene Peg1 Oh and Derivatives
Strategies for Pyrene (B120774) Functionalization
Direct Functionalization Approaches
Direct functionalization involves the direct chemical modification of the pyrene backbone. This approach is often valued for its atom economy and reduced number of synthetic steps. A prominent method is the direct C-H activation of the pyrene core. mdpi.com Recent advancements have explored transition metal-catalyzed C-H functionalization, which allows for the selective introduction of functional groups at specific positions on the pyrene ring. mdpi.com However, controlling regioselectivity can be a significant challenge in direct functionalization due to the multiple reactive sites on the pyrene molecule. ncat.edu The positions 1, 3, 6, and 8 are the most susceptible to electrophilic attack. mdpi.com
Another direct approach involves reactions such as formylation, acetylation, and bromination under specific conditions to introduce a reactive handle onto the pyrene core. researchgate.net For instance, the treatment of pyrene with bromine can lead to bromination at the 1, 3, 6, and 8-positions, creating precursors for further modification. mdpi.com
Indirect Functionalization Techniques
Indirect functionalization methods offer greater control over the position of the functional group on the pyrene ring, albeit often requiring more synthetic steps. ncat.edu These techniques typically involve the synthesis of a pyrene derivative bearing a single reactive group. A common strategy is the synthesis of 1-pyrenebutanoic acid, which provides a carboxylic acid functionality at a defined distance from the pyrene core. This intermediate is then readily available for conjugation.
Another indirect method involves utilizing commercially available or synthesized pyrene derivatives with specific functionalities. For instance, 1-aminopyrene can be used as a starting material to introduce an amine group, which can then be modified or directly used for conjugation. mdpi.com Similarly, the synthesis of 1-hydroxypyrene (B14473) can be achieved through methods like the Ullmann reaction of 1-bromopyrene. google.com These functionalized pyrenes serve as versatile building blocks for the subsequent attachment of PEG chains.
Polyethylene (B3416737) Glycol (PEG) Modification Strategies
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer, and its modification is essential for its conjugation to pyrene. The strategies for PEG modification primarily focus on activating its terminal hydroxyl groups to make them reactive towards the functionalized pyrene.
End-Group Functionalization of PEG
The most common approach for creating Pyrene-PEG conjugates involves the functionalization of one or both terminal hydroxyl groups of a PEG chain. nih.gov This process, often referred to as heterobifunctionalization when two different functional groups are introduced, allows for controlled conjugation. mdpi.com
Common modifications include the conversion of the terminal hydroxyl group into:
Amines: Amine-terminated PEG can be synthesized by reacting a tosylated PEG with sodium azide, followed by reduction. mdpi.commdpi.com
Carboxylic Acids: Carboxyl-terminated PEG can be prepared by reacting PEG with succinic anhydride. nih.gov
Thiols: Thiol-functionalized PEG can be synthesized through the reaction of tosyl-PEG with a thiol nucleophile. mdpi.com
Azides: Azido-functionalized PEG is a key component for "click chemistry" and can be synthesized by reacting tosylated PEG with sodium azide. mdpi.comnih.gov
These functionalized PEGs can then be reacted with a complementary functional group on the pyrene derivative to form the final conjugate.
| Functional Group | Common Reagents for PEG Modification | Resulting PEG Derivative |
| Amine | Tosyl chloride, Sodium azide, followed by reduction (e.g., with H2/Pd) | Amine-PEG-OH |
| Carboxylic Acid | Succinic anhydride | Carboxy-PEG-OH |
| Thiol | Tosyl chloride, Sodium hydrosulfide | Thiol-PEG-OH |
| Azide | Tosyl chloride, Sodium azide | Azido-PEG-OH |
Side-Chain PEGylation Approaches
While less common for the synthesis of simple linear Pyrene-PEG1-OH, side-chain PEGylation is a relevant strategy for creating more complex architectures. This approach involves grafting PEG chains onto a polymer backbone that also contains pyrene moieties. For instance, a copolymer can be synthesized with monomers containing reactive sites for both pyrene attachment and PEGylation. nih.gov This method allows for the creation of comb-like or brush-like polymers with multiple pyrene and PEG units.
Conjugation Chemistry for Pyrene-PEG Linkages
The final step in the synthesis of this compound and its derivatives is the covalent linkage of the functionalized pyrene and the modified PEG. The choice of conjugation chemistry depends on the functional groups present on each component.
A widely used and robust method is amide bond formation . This is typically achieved by reacting a carboxylic acid-functionalized pyrene (e.g., 1-pyrenebutanoic acid) with an amine-terminated PEG. creativepegworks.comcreativepegworks.com The reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). nih.gov This method forms a stable amide linkage. creativepegworks.comcreativepegworks.com
Another powerful technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a type of "click chemistry". This reaction involves the coupling of an azide-functionalized PEG with an alkyne-functionalized pyrene (or vice versa). The CuAAC reaction is highly efficient, specific, and proceeds under mild conditions, making it an attractive method for bioconjugation.
The interaction between pyrene and carbon nanomaterials like graphene and carbon nanotubes is often described as a strong, non-covalent π-π stacking. creativepegworks.comcreativepegworks.com While this is a method of functionalization of the nanomaterial surface with a pre-formed Pyrene-PEG conjugate, the synthesis of the Pyrene-PEG molecule itself relies on the formation of a stable covalent bond. creativepegworks.com
| Conjugation Reaction | Pyrene Functional Group | PEG Functional Group | Linkage Formed |
| Amide Coupling | Carboxylic Acid | Amine | Amide |
| "Click" Chemistry (CuAAC) | Alkyne | Azide | Triazole |
| Thiol-Maleimide Reaction | Thiol | Maleimide | Thioether |
| Esterification | Carboxylic Acid | Hydroxyl | Ester |
"Click" Chemistry Methodologies in Conjugate Synthesis
"Click" chemistry provides a powerful and efficient pathway for synthesizing Pyrene-PEG conjugates. This set of reactions is known for being high-yielding, versatile, and biocompatible biochempeg.comlabinsights.nl. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule broadpharm.comnih.gov.
To synthesize a Pyrene-PEG conjugate using this method, one reactant must possess a terminal alkyne and the other a terminal azide. For example, a pyrene molecule functionalized with an azide group can be reacted with an alkyne-terminated PEG chain. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate, and may be stabilized by a ligand broadpharm.com.
For applications where the cytotoxicity of copper is a concern, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed biochempeg.com. In SPAAC, a strained cyclooctyne, such as dibenzylcyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), reacts with an azide without the need for a metal catalyst biochempeg.com. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions biochempeg.com. The combination of Atom Transfer Radical Polymerization (ATRP) and click chemistry has been utilized to create complex polymer architectures, such as amphiphilic miktoarm star polymers containing PEG researchgate.net.
| Click Reaction Type | Reactants | Key Features | Typical Application |
| CuAAC | Terminal Alkyne, Terminal Azide | Copper(I) catalyzed, high efficiency, forms 1,4-disubstituted triazole. nih.gov | General bioconjugation, material science. labinsights.nl |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN), Azide | Copper-free, bioorthogonal, fast reaction kinetics. biochempeg.com | Live cell imaging, sensitive biological systems. |
Other Established Coupling Reactions
Beyond click chemistry, several other established coupling reactions are employed to synthesize Pyrene-PEG derivatives. A primary method is the formation of amide bonds, which offers high stability. This is often achieved by reacting an amine-terminated PEG with a pyrene derivative containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester (e.g., 1-pyrenebutanoic acid succinimidyl ester) researchgate.net. This reaction is straightforward and results in a stable Pyrene-PEG conjugate creativepegworks.com.
Additionally, palladium- and copper-catalyzed cross-coupling reactions, such as the Heck, Suzuki–Miyaura, and Sonogashira reactions, represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. While not specific to this compound, these reactions could be adapted to create derivatives by, for example, coupling a halogenated pyrene with a PEG chain bearing a suitable functional group (e.g., a boronic acid or a terminal alkyne) researchgate.net. Polyethylene glycol itself can be used as a reaction medium or a polymer support in these cross-coupling reactions researchgate.net.
| Coupling Reaction | Functional Groups Involved | Resulting Linkage | Notes |
| Amide Bond Formation | Amine (on PEG) + Activated Carboxylic Acid (on Pyrene) | Amide (-CO-NH-) | Highly stable bond, common and reliable method. researchgate.netcreativepegworks.com |
| Suzuki Coupling | Halogenated Aromatic + Boronic Acid | Carbon-Carbon | Palladium-catalyzed, versatile for aromatic coupling. researchgate.net |
| Sonogashira Coupling | Halogenated Aromatic + Terminal Alkyne | Carbon-Carbon (Alkynyl) | Palladium- and copper-catalyzed. researchgate.net |
| Ullmann Condensation | Aryl Halide + Alcohol/Amine | Carbon-Oxygen / Carbon-Nitrogen | Typically copper-catalyzed. google.com |
Controlled Synthesis and Polymerization Techniques
Controlled polymerization techniques are essential for creating well-defined polymer architectures where molecular weight, dispersity, and composition are precisely managed. These methods are particularly useful for synthesizing block copolymers and other complex structures incorporating pyrene and PEG units.
Atom Transfer Radical Polymerization (ATRP) for Defined Architectures
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method used to synthesize polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures nih.gov. The process involves the reversible activation and deactivation of a dormant polymer chain, typically a halide-terminated species, mediated by a transition metal catalyst (e.g., copper complex) google.com.
In the context of Pyrene-PEG systems, ATRP can be used to grow polymer blocks from a PEG-based macroinitiator. For example, a PEG chain can be functionalized with an ATRP initiator, such as 2-bromoisobutyryl bromide, to form a macroinitiator cmu.edu. This macroinitiator is then used to polymerize various vinyl monomers, allowing for the creation of well-defined diblock copolymers cmu.edu. Pyrene can be incorporated either as a functional monomer in the second block or attached to the polymer post-polymerization google.com. ATRP can be conducted in various media, including aqueous solutions, making it suitable for biocompatible polymers like PEG cmu.edu.
Table: Example of ATRP for PEG-based Diblock Copolymer Synthesis cmu.edu
| Component | Role | Example |
|---|---|---|
| Macroinitiator | Initiates polymerization of the second block | α-(2-Bromoisobutyrylate)-ω-methylPEG |
| Monomer | Forms the second polymer block | Methyl methacrylate (MMA), tert-butyl methacrylate (tBMA) |
| Catalyst | Mediates the activation/deactivation cycle | Copper(I) bromide (CuBr) |
| Ligand | Solubilizes and activates the catalyst | N,N,N′,N′,N′′-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Reaction medium | Tetrahydrofuran (THF) or bulk |
Radical Copolymerization in Pyrene-PEG Systems
Radical copolymerization allows for the incorporation of both pyrene and PEG functionalities along the same polymer backbone. By using monomers that contain pyrene and PEG side chains, statistical or alternating copolymers can be synthesized.
A prominent example is the synthesis of copolymers from pyrenylmethyl methacrylate (PyMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMEMA) acs.orgnih.gov. Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be used to produce well-defined statistical copolymers with varying molar proportions of pyrene acs.org.
Another technique, frontal polymerization, has been used to prepare fluorescent hydrogels by copolymerizing a PEG-based monomer like poly(ethylene glycol) methyl ether acrylate (PEGMA) with a pyrene-containing monomer such as pyrenebutyl methyl ether methacrylate (PybuMA) nih.govresearchgate.net. This method is a facile and green synthetic approach that can be carried out under solvent-free conditions nih.gov. The properties of the resulting copolymers, such as fluorescence and swelling ability, can be tuned by adjusting the ratio of the comonomers nih.govresearchgate.net.
Table: Research Findings on PyMA and OEGMEMA Copolymers via RAFT acs.org
| Copolymer | Pyrene Molar Proportion (χ_pyrene) | Number-Average Molecular Weight (M_n) / g·mol⁻¹ | Dispersity (Đ) |
|---|---|---|---|
| PyMC-1 | 0.01 | 24,100 | 1.14 |
| PyMC-2 | 0.02 | 16,900 | 1.15 |
| PyMC-3 | 0.05 | 17,900 | 1.15 |
| PyMC-4 | 0.10 | 18,300 | 1.17 |
Enzymatic Synthesis Approaches for Pyrene-Labeled Compounds
Enzymatic synthesis offers a highly specific and mild alternative for the preparation of pyrene-labeled compounds. This approach leverages the catalytic activity of enzymes to perform specific chemical transformations.
A method has been reported for the synthesis of pyrene-labeled analogues of phosphatidylinositol 4-phosphate (Pyr-PIP) and phosphatidylinositol 4,5-bisphosphate (Pyr-PIP2) nih.govscispace.com. The synthesis starts with sn-2-(pyrenyl-decanoyl)phosphatidylinositol (Pyr-PI) and utilizes partially purified PI and PIP kinase preparations nih.govscispace.com. The phosphorylation of Pyr-PI and Pyr-PIP is extensive, provided that ATP concentrations are high and stabilizing agents, such as polyethylene glycol, are present in the incubation medium nih.govscispace.com. The resulting pyrene-labeled products can be isolated by chromatography nih.gov. This method demonstrates the feasibility of using enzymatic pathways to introduce pyrene labels onto complex biomolecules in a controlled manner nih.govscispace.comscispace.com.
Advanced Spectroscopic and Supramolecular Characterization of Pyrene Peg1 Oh
Elucidating Molecular and Supramolecular Structures
The precise molecular structure of Pyrene-PEG1-OH is confirmed through a combination of spectroscopic methods. These techniques verify the covalent linkage of the pyrene (B120774) and PEG components and provide detailed information about the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Pyrene-PEG-OH compounds. In the ¹H NMR spectrum of a pyrene-PEG conjugate, characteristic signals corresponding to both the pyrene and the polyethylene (B3416737) glycol moieties are expected.
For a closely related Py-PEG complex, proton signals of the pyrene aromatic rings have been observed in the region between 7.95 ppm and 8.43 ppm. researchgate.net The methylene (B1212753) protons (-CH₂-) of the PEG chain typically appear as a prominent singlet peak around 3.68 ppm. researchgate.net The presence of the terminal hydroxyl group in this compound would give rise to a distinct signal, the chemical shift of which can be dependent on the solvent and concentration. The integration of these signals allows for the determination of the ratio of pyrene to PEG units, confirming the successful synthesis of the conjugate. It is important to note that in larger PEG chains, satellite peaks arising from ¹H-¹³C coupling can be observed, though this effect would be less pronounced for a short PEG1 chain. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) |
| Pyrene Aromatic Protons | 7.9 - 8.5 |
| PEG Methylene Protons (-CH₂-O-) | ~3.7 |
| Terminal Hydroxyl Proton (-OH) | Variable |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum of a pyrene-PEG conjugate will exhibit characteristic absorption bands for the pyrene, PEG, and terminal hydroxyl groups.
The C-H stretching vibrations of the aromatic pyrene ring are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the aromatic skeleton typically appear between 1400 and 1600 cm⁻¹. The PEG backbone is characterized by a strong C-O-C stretching vibration, which is often observed around 1100 cm⁻¹. bas.bgresearchgate.net The presence of the terminal hydroxyl (-OH) group in this compound would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. In the analysis of a similar Py-PEG compound where the linkage was an ester, a characteristic peak at 1737 cm⁻¹ was observed for the ester carbonyl group, and the absence of the carboxylic acid peak from the starting material at 1690 cm⁻¹ confirmed the reaction's completion. researchgate.net For this compound, the absence of precursor-specific peaks would similarly indicate purity.
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrene (Aromatic C-H) | Stretching | 3000 - 3100 |
| Pyrene (Aromatic C=C) | Stretching | 1400 - 1600 |
| PEG (C-O-C) | Stretching | ~1100 |
| Terminal Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry (MS) is a critical technique for verifying the molecular weight of this compound, confirming its successful synthesis and purity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used for PEG-containing molecules.
In the mass spectrum of a pyrene-PEG conjugate, the molecular ion peak is often observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are common in mass spectrometry analyses of polymers. researchgate.net For a related PEG-PLA-pyrene copolymer, MALDI-TOF MS was successfully used to characterize the molecular structure. nih.govnih.gov The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound plus the mass of the adduct ion. The isotopic distribution pattern of the molecular ion peak further confirms the elemental composition of the molecule. The absence of signals corresponding to starting materials or side products is an indicator of the sample's purity.
Advanced Photophysical Investigations
The photophysical properties of this compound are dominated by the pyrene chromophore. Advanced spectroscopic techniques are used to probe the electronic transitions and excited-state behavior of the molecule.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is fundamental to understanding the electronic transitions within the this compound molecule. The absorption spectrum is primarily dictated by the π-electron system of the pyrene moiety.
The UV-visible absorption spectrum of pyrene in solution typically exhibits several characteristic bands. For instance, in cyclohexane, pyrene shows absorption maxima at various wavelengths, with a strong absorption peak around 335 nm. omlc.org The conjugation of pyrene to the PEG chain is not expected to significantly alter the positions of these absorption bands, as the PEG unit is transparent in this region of the electromagnetic spectrum. However, the local environment and solvent can influence the fine structure of the spectrum. An increase in the concentration of a PEG-PLA-pyrene conjugate in an aqueous solution has been shown to result in a higher UV-visible absorbance. nih.govnih.gov The molar absorption coefficient of pyrene aggregates can also be determined from UV-vis absorbance studies. epa.gov
Table 3: Characteristic UV-Visible Absorption Maxima for the Pyrene Moiety
| Wavelength (nm) | Electronic Transition (Approximate) |
| ~240 | S₀ → S₃ |
| ~275 | S₀ → S₂ |
| ~335 | S₀ → S₁ |
Steady-State and Time-Resolved Fluorescence Spectroscopy
Steady-state and time-resolved fluorescence spectroscopy are powerful techniques to probe the electronic excited states of fluorescent molecules like this compound and their interactions with the surrounding environment. The pyrene moiety is particularly sensitive to its local environment, making its fluorescence a rich source of information.
The fluorescence of pyrene and its derivatives is characterized by a well-resolved vibronic structure in the monomer emission spectrum, typically observed between 370 nm and 400 nm. nih.gov The relative intensities of these vibronic bands are highly sensitive to the polarity of the solvent. rsc.org Furthermore, pyrene derivatives are known for their long fluorescence lifetimes and high quantum yields, making them excellent fluorescent probes. researchgate.net
Time-resolved fluorescence measurements provide insights into the dynamics of the excited state, including the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. For pyrene monomers, fluorescence lifetimes can be quite long, on the order of tens to hundreds of nanoseconds in deoxygenated solutions. colostate.edudtic.mil
Pyrene Excimer Formation (PEF) Analysis
One of the most distinctive features of pyrene fluorescence is the formation of an "excimer," an excited-state dimer formed through the association of an excited-state pyrene molecule with a ground-state counterpart. rsc.org This process is highly dependent on the concentration of the pyrene derivative and the viscosity of the medium. colostate.edu
The formation of an excimer is characterized by the appearance of a broad, structureless emission band at a longer wavelength (typically around 480-500 nm) compared to the structured monomer emission. nih.govresearchgate.net The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the extent of excimer formation and can be used to probe proximity and interactions between pyrene moieties. researchgate.net
The kinetics of pyrene excimer formation can be studied using time-resolved fluorescence spectroscopy. The process involves the diffusional encounter of an excited and a ground-state pyrene molecule, and the rate of this process is influenced by factors such as solvent viscosity and temperature. colostate.edu The analysis of monomer and excimer decay kinetics can provide quantitative information about the association and dissociation rates of the excimer.
Key factors influencing pyrene excimer formation include:
Concentration: Higher concentrations of the pyrene derivative lead to an increased probability of an excited and ground-state molecule encountering each other, thus favoring excimer formation. colostate.edu
Molecular Stacking: The efficiency of excimer formation is critically dependent on the degree of π-π overlap between the pyrene rings of the interacting molecules. rsc.org
Solvent Viscosity: In highly viscous media, the diffusion of pyrene molecules is restricted, which can hinder the formation of excimers. colostate.edu
While specific data for this compound is not extensively available, the general principles of pyrene excimer formation are directly applicable. The presence of the flexible PEG1-OH linker could influence the intramolecular and intermolecular interactions leading to excimer formation in concentrated solutions or self-assembled states.
Excitation Energy Transfer Mechanisms
Excitation energy transfer is a process by which an excited-state molecule (the donor) transfers its excitation energy to a ground-state molecule (the acceptor). Förster Resonance Energy Transfer (FRET) is a primary mechanism for such transfer and is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. mdpi.comnih.gov
Pyrene can act as an efficient energy donor in FRET pairs due to its high fluorescence quantum yield and long fluorescence lifetime. mdpi.comnih.gov The efficiency of energy transfer from an excited pyrene moiety to a suitable acceptor can be used as a "spectroscopic ruler" to measure distances on the nanometer scale.
In the context of this compound, it can serve as a donor in FRET systems. For instance, in a system where this compound is in proximity to an acceptor molecule with an absorption spectrum that overlaps with the pyrene emission spectrum, energy transfer can occur, leading to quenching of the pyrene fluorescence and sensitized fluorescence from the acceptor. The short and flexible PEG1 linker can be a crucial element in controlling the donor-acceptor distance in covalently linked systems or during intermolecular interactions in assemblies.
Fluorescence Quenching Studies
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, which are broadly classified as dynamic (collisional) or static. nih.gov
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. This process is diffusion-controlled and is described by the Stern-Volmer equation:
I0 / I = 1 + KSV[Q] = 1 + kqτ0[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher. nih.gov
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the quencher in the ground state. In this case, the fluorescence intensity is reduced, but the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.
| Quencher | Quenching Mechanism | Typical Stern-Volmer Constant (KSV) for Pyrene Derivatives (M-1) |
| Oxygen | Dynamic | Dependent on solvent and pyrene derivative lifetime |
| Acrylamide (B121943) | Dynamic | High (e.g., ~20-50) |
| Iodide | Dynamic/Static | Moderate |
| Nitromethane | Dynamic | High |
Note: The KSV values are illustrative and can vary significantly depending on the specific pyrene derivative, solvent, and temperature.
Environmental Polarity Sensing
The vibronic fine structure of the pyrene monomer fluorescence spectrum is highly sensitive to the polarity of the microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to that of the third vibronic peak (I3 at ~384 nm), known as the Py scale, is a widely used empirical parameter to probe local polarity. rsc.org
In nonpolar solvents, the I1/I3 ratio is low (typically around 0.6 for cyclohexane), while in polar solvents, this ratio increases significantly (e.g., up to ~1.9 for water). escholarship.org This solvatochromic shift allows this compound to act as a sensitive probe for the polarity of its immediate surroundings, for example, within self-assembled structures or at interfaces. rsc.org
| Solvent | Dielectric Constant (ε) | I1/I3 Ratio (Approximate) |
| Cyclohexane | 2.02 | ~0.6 |
| Toluene | 2.38 | ~0.8 |
| Tetrahydrofuran (THF) | 7.58 | ~1.1 |
| Dichloromethane | 8.93 | ~1.2 |
| Acetone | 20.7 | ~1.4 |
| Acetonitrile | 37.5 | ~1.6 |
| Water | 80.1 | ~1.9 |
Note: The I1/I3 values are typical for pyrene and may show slight variations for this compound.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. researchgate.net While this compound itself is not chiral, it can be incorporated into chiral supramolecular assemblies or conjugated with chiral molecules, such as peptides or DNA. nih.govrsc.org
When pyrene moieties are arranged in a chiral fashion within a supramolecular structure, they can exhibit a CD signal in the region of their electronic transitions (around 300-350 nm). researchgate.net The sign and intensity of the CD signal can provide information about the helical arrangement and the handedness of the assembly. For instance, the formation of hydrogen-bonded helical one-dimensional supramolecular assemblies of chiral pyrene derivatives can be monitored by CD spectroscopy. researchgate.net
Furthermore, if two or more pyrene units are in close proximity and chirally oriented, they can exhibit exciton-coupled CD signals, which are particularly sensitive to the inter-chromophore distance and orientation. This makes CD spectroscopy a valuable tool for elucidating the detailed three-dimensional structure of self-assembled systems containing this compound.
Microscopic Techniques for Self-Assembled Morphologies
The amphiphilic nature of this compound, with its hydrophobic pyrene core and hydrophilic PEG1-OH tail, can drive its self-assembly into various nanostructures in aqueous or mixed solvent systems. Microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable for the direct visualization and characterization of these self-assembled morphologies.
Pyrene-based amphiphiles have been shown to self-assemble into a variety of nanostructures, including sheets, tubes, and worm-like morphologies, depending on the specific molecular structure and assembly conditions. mdpi.comrsc.org For example, co-assembled supramolecular gels of pyrene derivatives have been observed to transition from spherical nanoparticles to three-dimensional network nanofibers. mdpi.com
Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images of nanostructures. It is used to determine the shape, size, and internal structure of self-assembled objects. For instance, TEM could be used to visualize nanofibers, vesicles, or micelles formed by this compound.
Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can provide three-dimensional topographical information of surfaces at the nanoscale. It is particularly useful for characterizing the morphology of self-assembled structures deposited on a substrate. AFM can reveal details about the height, width, and surface texture of nanostructures formed by this compound. jku.at Furthermore, functionalized AFM tips can be used to probe the mechanical and chemical properties of the self-assembled surfaces. nih.gov
| Microscopic Technique | Information Obtained | Potential Morphologies for this compound Assemblies |
| Transmission Electron Microscopy (TEM) | Shape, size, internal structure (2D projection) | Micelles, vesicles, nanofibers, nanosheets |
| Atomic Force Microscopy (AFM) | 3D topography, surface roughness, mechanical properties | Films, adsorbed nanostructures on surfaces |
Transmission Electron Microscopy (TEM) of Aggregate Structures
Transmission Electron Microscopy (TEM) is a powerful technique for the direct visualization of the nanoscale morphology of self-assembled structures formed by this compound. nih.gov When pyrene-based amphiphiles aggregate in solution, they can form a variety of morphologies depending on factors like concentration, solvent, and temperature. mdpi.com
Research on similar pyrene-functionalized molecules has shown that self-assembly can lead to structures such as spherical nanoparticles, nanofibers, and nanotubular or vesicular assemblies. mdpi.comrsc.org TEM imaging, often enhanced by negative staining techniques, can reveal the precise dimensions and shapes of these aggregates. mdpi.com For instance, studies have observed the transition from small spherical nanoparticles (with diameters around 60 nm) to extended, three-dimensional network nanofibers as intermolecular interactions become more dominant. scilit.commdpi.com This morphological information is critical for understanding the link between molecular design and the resulting supramolecular architecture. researchgate.net
Confocal Microscopy for Morphological Verification
This technique can confirm the formation of extensive networks, as suggested by TEM and rheological studies, and can visualize distinct, larger-scale structures like spherical supramolecular assemblies with diameters in the range of 500 to 650 nm. ias.ac.in By leveraging the fluorescence of the pyrene moiety, confocal microscopy provides a non-invasive method to probe the bulk structure and integrity of the self-assembled material, complementing the nanoscale information provided by other microscopy techniques. ias.ac.in
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography and self-assembly behavior of this compound on various substrates at the nano and atomic scale. researchgate.netazooptics.com AFM can generate high-resolution, three-dimensional images of surfaces, revealing how molecules organize and pack. mdpi.com When this compound is deposited on a surface like graphite (B72142) or mica, the strong π-π stacking interactions between the pyrene moieties drive the formation of ordered, self-assembled monolayers or nanostructures. researchgate.netrsc.org
AFM imaging can provide quantitative data on the dimensions of these assemblies, such as the height and width of patterned lines or aggregates, and can assess surface roughness. researchgate.netnih.gov Studies on similar pyrene-functionalized polymers have used AFM to confirm the selective assembly onto patterned surfaces and to visualize the morphology of the resulting nanostructures. researchgate.net Furthermore, AFM can be used in spectroscopy mode to probe the mechanical and adhesive properties of the functionalized surfaces, providing insights into the forces governing molecular interactions. researchgate.net This makes AFM a crucial technique for understanding both the structural and functional aspects of this compound self-assembly at interfaces. rsc.org
Theoretical and Computational Investigations of Pyrene Peg1 Oh Systems
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are employed to determine the electronic properties of a molecule, which govern its reactivity, optical behavior, and intermolecular interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Pyrene-PEG1-OH, DFT calculations are essential for understanding its ground-state properties, including its geometry, molecular orbital energies, and charge distribution.
DFT studies can precisely calculate the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. These calculations would confirm the planar nature of the pyrene (B120774) moiety and the flexible geometry of the PEG1-OH chain. The electronic structure is elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO and LUMO are expected to be localized primarily on the π-conjugated pyrene ring system, which dictates the molecule's electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic excitation.
Furthermore, DFT is used to model the interaction of this compound with other molecules or surfaces. For instance, calculations can determine the binding energy and optimal geometry when the molecule adsorbs onto a surface like graphene, confirming that the interaction is dominated by the pyrene moiety. nih.gov These studies often employ functionals like B3LYP or PBE with appropriate basis sets to achieve a balance between accuracy and computational cost. nih.gov
Table 1: Representative DFT-Calculated Properties for Pyrene-Containing Systems Note: This table presents typical values for pyrene-based systems to illustrate the outputs of DFT calculations, as specific data for this compound is not available. The principles are directly applicable.
| Property | Typical Calculated Value/Observation | Significance |
| Adsorption Energy (on Carbon Surface) | -25 to -70 kcal/mol | Indicates a strong, spontaneous physisorption process, primarily driven by the pyrene anchor. researchgate.netresearchgate.net |
| HOMO-LUMO Gap | Localized on the pyrene moiety | Determines the primary electronic absorption and emission characteristics of the molecule. |
| Molecular Geometry | Planar pyrene group, flexible PEG chain | The planar pyrene allows for efficient π-π stacking, while the PEG chain provides solubility and spacing. |
| Charge Distribution | Electron-rich π-system on pyrene, partial charges on the ether oxygen and terminal hydroxyl group | Influences intermolecular interactions, including π-π stacking, hydrogen bonding, and solvent interactions. |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying electronic excited states. rsc.orgchemrxiv.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the properties of these excited states. rsc.org
For this compound, TD-DFT calculations are crucial for predicting and interpreting its UV-visible absorption and fluorescence spectra. The calculations can identify the nature of the electronic transitions (e.g., π → π* transitions localized on the pyrene ring), their corresponding energies (wavelengths), and their oscillator strengths (intensities). researchgate.net This is particularly important for understanding the well-known photophysical properties of pyrene, including its strong absorption and characteristic fluorescence emission.
The choice of the exchange-correlation functional is critical in TD-DFT. Hybrid functionals like B3LYP and PBE0, or long-range corrected functionals such as CAM-B3LYP, are often used to accurately describe the excited states, especially in systems that may have charge-transfer character. researchgate.netnih.gov TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the calculation of emission energies (fluorescence), which provides a more complete picture of the molecule's photophysical cycle. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic processes that are inaccessible to static quantum chemical calculations, such as adsorption, self-assembly, and conformational changes in solution or at interfaces. mdpi.complos.org
MD simulations have been extensively used to study the adsorption of pyrene-functionalized PEG molecules onto various surfaces, particularly carbon-based materials like graphene and carbon nanotubes (CNTs). researchgate.netnih.gov These simulations consistently show that Pyrene-PEG molecules spontaneously adsorb onto such surfaces from an aqueous solution. researchgate.net
MD simulations are ideal for tracking the conformational dynamics of this compound. In an aqueous solution, the molecule is expected to be highly dynamic. The PEG1-OH linker can adopt various conformations due to the rotational freedom around its single bonds. In some cases, particularly with longer PEG chains, the polymer can wrap around the hydrophobic pyrene core to minimize contact with water. researchgate.net
Upon adsorption to a surface, a significant conformational change occurs. As the pyrene anchor binds flatly to the surface, the PEG1-OH chain is drawn closer. researchgate.net Simulations of longer Pyrene-PEG chains show that the polymer can unfold and spread across the surface. researchgate.net This process is thermodynamically favorable as the strong pyrene-surface binding energy compensates for any conformational entropy loss of the PEG chain. researchgate.net
These simulations also provide insights into self-assembly. On a surface, multiple this compound molecules can arrange themselves, driven by the pyrene-surface interaction. This process is fundamental to the use of such molecules as surface modifiers, creating a well-defined functional layer.
Modeling of Supramolecular Interactions
The ability of this compound to form larger, non-covalently bonded structures, known as supramolecular assemblies, is central to many of its applications. Computational modeling is key to understanding the driving forces behind these interactions.
The dominant supramolecular interaction involving this compound is π-π stacking. researchgate.net This refers to the attractive, noncovalent interaction between the electron-rich π-systems of the pyrene rings of adjacent molecules. This interaction is a primary driver for the self-assembly of pyrene-containing molecules in solution and on surfaces. nih.gov
Another critical phenomenon is the formation of pyrene excimers. An excimer is a short-lived dimeric species formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This process is highly dependent on the distance and orientation between the two pyrene units and is characterized by a distinct, broad, red-shifted emission in the fluorescence spectrum compared to the monomer emission. mdpi.com Computational models can simulate the conditions under which excimer formation is favorable, correlating molecular arrangement with observable spectroscopic properties. nih.gov
Hydrogen bonding also plays a role, particularly involving the terminal -OH group of the PEG1 linker. This group can form hydrogen bonds with solvent molecules (like water), with polar groups on a surface, or with other this compound molecules, contributing to the stability and structure of the resulting supramolecular assembly. researchgate.net Modeling these varied non-covalent interactions provides a comprehensive understanding of how individual molecules assemble into functional materials. mdpi.com
π-π Stacking Interactions in Pyrene Aggregates
The planar aromatic structure of the pyrene moiety predisposes this compound molecules to form aggregates through π-π stacking interactions. These non-covalent interactions are crucial in determining the photophysical properties of the aggregated species, often leading to phenomena such as excimer formation.
Computational studies on pyrene dimers provide a foundational understanding of the energetics and geometries of these interactions. High-level ab initio calculations have been employed to determine the interaction energies and optimal stacking distances for pyrene in various orientations. arxiv.org These studies reveal that both sandwich and slipped-parallel arrangements are stable, with interaction energies influenced by the degree of orbital overlap.
| Stacking Configuration | Intermolecular Distance (Å) | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Sandwich | 3.900 | -1.841 | CCSD(T) |
| Slipped-Parallel | ~3.5 | Not specified in provided search | Not specified |
Note: The data presented is for the pyrene dimer and serves as a model for the interactions expected in this compound aggregates. The presence of the PEG1-OH chain may introduce steric effects that could modify these values.
Hydrogen Bonding Networks
The hydroxyl (-OH) group of the PEG1-OH chain in this compound introduces the capability for hydrogen bonding. These interactions can occur between this compound molecules themselves or with solvent molecules, significantly influencing solubility and the structure of aggregates.
Molecular dynamics simulations and DFT calculations on ethylene (B1197577) glycol and its aqueous solutions offer insights into the nature of these hydrogen bonds. asianpubs.orgresearchgate.net The strength and geometry of these bonds are key to understanding the supramolecular structures that can form.
| Hydrogen Bond Type | Bond Distance (Å) | Bond Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| O-H···O (in liquid ethylene glycol) | ~2.72 | -4.78 | Molecular Dynamics |
Note: This data is for liquid ethylene glycol and provides an estimate for the hydrogen bonding interactions involving the PEG1-OH moiety of this compound.
Structure-Activity/Property Relationship Elucidation through Computation
Computational methods are instrumental in establishing relationships between the molecular structure of this compound and its observed activities and properties. By systematically modifying the structure in silico, researchers can predict how these changes will affect its photophysical and responsive behaviors.
Excitonic Behavior and Photophysical Correlations
The photophysical properties of this compound are intrinsically linked to its electronic structure. TD-DFT calculations are a primary tool for predicting the electronic absorption spectra, including excitation energies and oscillator strengths, which correspond to the intensity of absorption bands. researchgate.netacs.orgrsc.org
For pyrene and its derivatives, the lowest singlet excited states, often labeled as ¹Lₐ and ¹Lₑ, are of particular interest. rsc.org The relative energies and oscillator strengths of these states dictate the fluorescence characteristics of the molecule. In aggregates, excitonic coupling between the transition dipole moments of neighboring pyrene moieties can lead to shifts in the absorption and emission spectra. nih.gov
| Pyrene Derivative | Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Computational Method |
|---|---|---|---|---|
| Pyrene | ¹Lₐ | ~340 | High | TD-DFT |
| Pyrene | ¹Lₑ | >350 | Low | TD-DFT |
| 1,6-Diphenylpyrene | ¹Lₐ | Shifted from pyrene | Increased from pyrene | GMCQDPT |
| 2,7-Diphenylpyrene | ¹Lₐ | Shifted from pyrene | Decreased from pyrene | GMCQDPT |
Note: This table presents data for pyrene and substituted pyrenes to illustrate the impact of substitution on photophysical properties. The PEG1-OH substituent is expected to have its own distinct effect.
Predicting Response to External Stimuli
The sensitivity of the pyrene chromophore's fluorescence to its local environment makes this compound a potential candidate for sensing applications. Computational models can predict how external stimuli, such as changes in solvent polarity, will affect the photophysical properties of the molecule. This phenomenon, known as solvatochromism, can be modeled by performing calculations in the presence of a polarizable continuum model (PCM) or by explicit inclusion of solvent molecules. chemrxiv.orgrsc.orgnih.govrsc.org
Theoretical calculations can predict the shift in absorption and emission maxima as a function of solvent dielectric constant, providing a quantitative measure of the expected solvatochromic effect. This predictive capability is crucial for the rational design of fluorescent probes with tailored responses to specific environments.
Applications in Advanced Materials Science Research
Polymer and Copolymer Systems
Pyrene-PEG1-OH serves as a critical building block for creating functionalized polymers and copolymers with responsive and self-assembling properties.
The covalent attachment of this compound to polymer backbones yields pyrene-labeled polymers. These labels act as sensitive fluorescent probes to study polymer chain dynamics, conformation, and intermolecular interactions. In amphiphilic copolymers, which contain both hydrophilic (like PEG) and hydrophobic segments, the pyrene (B120774) group can be strategically placed to report on the formation of complex structures in aqueous environments.
Amphiphilic copolymers synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization can incorporate monomers with PEG side chains, some ofwhich terminate in hydroxyl (-OH) groups while others have methoxy (B1213986) (-OCH3) groups. researchgate.net The presence of the -OH group, as in this compound, provides a reactive site for further functionalization, which is a key difference from its methoxy-terminated counterparts. researchgate.net For instance, poly(ethylene glycol) (PEG) can be incorporated into copolymers like poly(glycerol sebacate)-co-poly(ethylene glycol) (PGS-co-PEG) to decrease hydrophobicity and control properties such as degradation rate and water uptake for biomedical applications. worktribe.com The synthesis of these copolymers often involves a two-step polycondensation reaction. worktribe.com
The pyrene group's fluorescence is highly sensitive to its local environment. When two pyrene molecules are in close proximity (within 3-5 Å), they can form an excited-state dimer known as an excimer, which emits light at a longer wavelength compared to the monomer emission. This phenomenon is a powerful tool for probing the self-assembly and aggregation of polymers. The ratio of excimer to monomer fluorescence intensity (Ie/Im) provides quantitative information about the extent of intermolecular or intramolecular association.
Amphiphilic block copolymers containing this compound can self-assemble in aqueous solutions to form polymeric micelles. researchgate.net These micelles consist of a hydrophobic core, where the pyrene groups are sequestered, and a hydrophilic PEG corona that interfaces with the water. researchgate.netrsc.orgnih.gov The formation of these structures is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net
The pyrene label is instrumental in determining the CMC of these systems. researchgate.netmdpi.com By monitoring the change in pyrene's fluorescence spectrum as a function of polymer concentration, the onset of micelle formation can be accurately detected. mdpi.com For example, in a study of a monodisperse poly(ethylene oxide) labeled with pyrene (Py-PEO), the first critical aggregation concentration was determined to be 0.003 g/L. researchgate.netepa.gov These Py-PEO micelles were found to have a hydrodynamic diameter of approximately 7.2 nm and an aggregation number of about 20, indicating a structure with a hydrophobic pyrene core surrounded by a PEO corona. researchgate.netepa.gov
These polymeric micelles and nanoparticles are engineered for various applications. For instance, they can encapsulate hydrophobic drugs within their core, with the PEG shell providing stability and longevity in biological systems. rsc.orgnih.gov The pyrene moiety can also be used to functionalize nanoparticles and carbon nanotubes through non-covalent π-π stacking interactions, enhancing their dispersion and stability in aqueous media. creativepegworks.com
| Polymer System | Measurement Technique | Parameter | Reported Value | Reference |
|---|---|---|---|---|
| Pyrene-labeled Poly(ethylene oxide) (Py-PEO) | Static Light Scattering (SLS) | Critical Aggregation Concentration (CAC1) | 0.003 g/L | epa.gov |
| Pyrene-labeled Poly(ethylene oxide) (Py-PEO) | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 7.2 ± 3.1 nm | researchgate.net |
| Pyrene-labeled Poly(ethylene oxide) (Py-PEO) | Fluorescence | Aggregation Number | 20 ± 2 | researchgate.net |
| Chol-ss-PEG-ss-Chol | Fluorescence Spectroscopy (Pyrene probe) | Critical Micelle Concentration (CMC) | 9.1 × 10⁻⁷ M | mdpi.com |
The incorporation of PEG and its derivatives into polymeric membranes is a strategy to improve their performance, particularly for applications like water filtration and gas separation. ias.ac.inrsc.org Functionalization with molecules like this compound can enhance the hydrophilicity of the membrane surface. ias.ac.innist.gov The hydroxyl groups on the PEG chains increase the membrane's affinity for water, which can lead to higher water flux. ias.ac.in
In the context of multi-walled carbon nanotube (MWCNT) membranes, non-covalent functionalization with PEG has been shown to greatly enhance their hydrophilicity and improve their anti-fouling properties. nist.gov The pyrene group can anchor the PEG chains to the carbon nanotube surface via π-π stacking, while the PEG chains extend into the aqueous phase, creating a hydrophilic surface that resists the adsorption of foulants like proteins and bacteria. nist.gov This modification can reduce irreversible fouling and prolong the operational life of the membrane. nist.gov
Supramolecular Materials and Frameworks
The self-assembling nature of this compound, driven by non-covalent interactions, is fundamental to the construction of complex supramolecular materials and frameworks.
Pyrene derivatives are known to self-assemble into various morphologies, including vesicular structures. ias.ac.inresearchgate.net These assemblies are driven by a combination of hydrophobic interactions and π-stacking of the pyrene units. researcher.life In aqueous solutions, amphiphilic pyrene-containing molecules can aggregate to form vesicles, which are hollow spheres with a bilayer membrane enclosing an aqueous core.
Research has shown that pyrene-tethered Schiff base molecules can form H-aggregates, leading to vesicular structures. ias.ac.in Similarly, pyrene-based amphiphiles have been synthesized that form vesicular self-assemblies in aqueous solutions. researchgate.net The study of pyrene-labeled poly(ethylene oxide) has demonstrated that these molecules form aggregates and micelles in solution. researchgate.netepa.gov The aggregation process can be monitored by observing the formation of pyrene excimers, which indicates that the pyrene moieties are in close proximity within the hydrophobic core of the aggregates. researchgate.netepa.gov Confocal microscopy has confirmed the formation of spherical supramolecular assemblies with average diameters ranging from 40-45 nm for monomers to 500-650 nm for aggregates. ias.ac.in
| System | Morphology | Driving Forces | Size Range | Reference |
|---|---|---|---|---|
| Pyrene-tethered Schiff base | Vesicular Structures | H-aggregation, π-conjugation | 40-650 nm | ias.ac.in |
| Pyrene-labeled Poly(ethylene oxide) | Micelles/Aggregates | Hydrophobic interactions | ~7.2 nm (diameter) | researchgate.net |
| Pyrene-DNA conjugates | Spherical Objects/Vesicles | Self-assembly | Not specified | unibe.ch |
A sophisticated application of pyrene-functionalized molecules is in the creation of DNA-grafted supramolecular polymers. researcher.lifenih.gov In this approach, short chimeric oligomers composed of a pyrene-containing segment and a DNA strand are synthesized. researcher.lifenih.gov These building blocks then self-assemble in aqueous solution to form one-dimensional supramolecular polymers. nih.gov
The assembly is driven primarily by the π-stacking of the pyrene units, which form the core of the polymer, and hydrophobic interactions. researcher.life The DNA strands are grafted onto this supramolecular backbone, extending into the surrounding medium. researcher.life Microscopic studies have revealed that these DNA-grafted supramolecular polymers form elongated, helical ribbon structures that can be several hundred nanometers in length. researcher.lifenih.gov The helical structure has a pitch-to-pitch distance of approximately 50 ± 15 nm. researcher.life These materials represent a novel platform for the controlled, programmable arrangement of DNA strands, with potential applications in nanotechnology and diagnostics. researcher.lifenih.gov The pyrene core itself can also serve as a fluorescent platform for energy transfer applications. researcher.life
Two-Dimensional Supramolecular Organic Frameworks
Two-dimensional supramolecular organic frameworks (SOFs) are ordered, crystalline materials formed through non-covalent interactions between molecular components. The pyrene group in this compound is particularly well-suited for constructing these frameworks due to its large, electron-rich π-conjugated system.
In the construction of these frameworks, pyrene derivatives can act as guest molecules within a host structure. For instance, a novel pyrene-based 2D SOF was constructed in water using host-guest interactions between a pyrene derivative with methylated vinylpyridine arms and cucurbit researchgate.neturil (CB researchgate.net). rsc.org The CB researchgate.net cavity encapsulates the arms of the pyrene derivative, leading to a stable, periodic framework. rsc.org This self-assembly process is driven by donor-acceptor interactions, where the electron-rich pyrene guest interacts with an electron-accepting host molecule. nih.gov The size and shape of the pyrene moiety are critical for achieving the desired 2D planar structure. nih.gov
Similarly, pyrene-based ligands, such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), are used to construct metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netrsc.org The resulting frameworks often exhibit permanent porosity and high thermal stability. The incorporation of the pyrene unit not only provides structural integrity through π-π stacking and other non-covalent forces but also imparts valuable photophysical properties, such as strong fluorescence, to the final material. researchgate.net The PEG-OH tail of this compound can further enhance the solubility of the building blocks in various solvents and provide a reactive site for post-synthesis modification of the framework.
| Framework Type | Building Blocks | Interaction Type | Key Feature |
| Supramolecular Organic Framework (SOF) | Pyrene derivative (guest), Cucurbit researchgate.neturil (host) | Host-Guest Interaction | Water-soluble, periodic pore structure rsc.org |
| Metal-Organic Framework (MOF) | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (ligand), Metal ions (e.g., Indium) | Coordination Bonds | High porosity, thermal stability, fluorescence researchgate.net |
| Covalent Organic Framework (COF) | 1,3,6,8-tetrakis(4-formylphenyl)pyrene, Tetraphenylethylene derivatives | Covalent Bonds (Solvothermal condensation) | Extended π-conjugation, charge transport rsc.org |
Optoelectronic Materials Research
The distinct photophysical properties of the pyrene chromophore, including its high fluorescence quantum yield and tendency to form excimers, make it a highly attractive component for optoelectronic materials. uky.edu By modifying the pyrene core and integrating it into larger conjugated systems, researchers can fine-tune the electronic and optical properties for specific applications. uky.edu
Conjugated porous polymers (CPPs) or conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a porous structure, making them promising candidates for heterogeneous photocatalysis. rsc.orgresearchgate.net Pyrene is often used as an electron-rich building block in these polymers. rsc.orgrsc.org
A common strategy involves creating a donor-π-acceptor architecture to facilitate charge separation upon light absorption. rsc.org For instance, CMPs have been synthesized using pyrene as the donor and thiazolo[5,4-d]thiazole (B1587360) (TzTz) as the acceptor. rsc.orgrsc.org Critically, introducing an alkyne-based π-bridge between the donor and acceptor units has been shown to significantly enhance photocatalytic activity. rsc.orgrsc.org This modification improves π-electron delocalization across the polymer network, which in turn suppresses charge recombination and improves electron transfer. rsc.org As a result, these pyrene-alkyne-based polymers exhibit broader light absorption and superior performance in photocatalytic reactions, such as the aerobic hydroxylation of phenylboronic acids, compared to their counterparts without the alkyne bridge. rsc.org
| Polymer System | Architecture | Key Finding |
| Py-π-TzTz-CMP | Donor (Pyrene) - π-bridge (Alkyne) - Acceptor (TzTz) | Alkyne bridge enhances π-electron delocalization and charge separation. rsc.orgrsc.org |
| Py-TzTz-CMP | Donor (Pyrene) - Acceptor (TzTz) | Suffers from steric hindrance, leading to lower photocatalytic activity. rsc.org |
Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by light. The fluorescence of pyrene makes it an excellent reporter for these switching events. When pyrene is incorporated into a photoswitchable molecule, its emission properties often change dramatically depending on the isomeric state of the switch. nih.gov
For example, pyrene units have been attached to the termini of diarylethene (DAE) photoswitches. nih.gov In the open form, the pyrene may exhibit strong fluorescence, but upon photochemical closing of the DAE core, this fluorescence can be quenched or shifted due to interactions with the cyclic DAE or through aggregation. nih.gov Similarly, pyrene has been functionalized onto norbornadiene-quadricyclane (NBD-QC) systems. chalmers.seresearchgate.net The fluorescence of the NBD isomer decreases upon photoisomerization to the non-fluorescent QC form, allowing the state of the switch to be read out optically. researchgate.net
Another innovative approach uses a DNA-based dimeric dye where two pyrene units are held in close proximity, leading to green excimer emission. nih.gov Upon UV irradiation, a photoinduced cycloaddition reaction occurs, which spatially separates the stacked pyrene units. This separation eliminates the excimer emission and results in the appearance of the blue monomer emission, creating a visible color-changing photoswitch. nih.gov
Applications in Chemical Biology and Advanced Sensing Methodologies
Fluorescent Probes and Labels in Biomolecular Studies
Pyrene-PEG1-OH serves as a powerful fluorescent probe in biomolecular studies due to the pyrene (B120774) core's sensitivity to its microenvironment. rsc.orgmdpi.com The fine structure of the pyrene monomer's fluorescence emission spectrum is highly sensitive to the polarity of its surroundings. semanticscholar.orgnih.gov This solvatochromic effect, along with the potential for excimer formation, allows it to report on binding events, conformational changes, and the nature of its local environment within biological systems. rsc.orgnih.gov Its high extinction coefficient enables studies at physiologically relevant concentrations. semanticscholar.orgnih.govmdpi.com
Derivatives of pyrene are widely employed in the design of fluorescent chemosensors for various analytes, including metal ions and small organic molecules. rsc.org Probes incorporating the pyrene fluorophore can be designed to experience a change in their fluorescence emission—such as enhancement or quenching—upon selectively binding to a target ion or molecule. rsc.org
For instance, an aptamer-based sensor for potassium ions (K+) has been developed utilizing pyrene-labeled oligonucleotides. nih.gov In this system, the presence of K+ induces a conformational change in the aptamer, leading to the displacement of a complementary strand. nih.gov This displacement alters the distance between two pyrene labels, causing a significant decrease in the excimer fluorescence signal, which can be correlated to the K+ concentration. nih.gov The sensor demonstrated high selectivity for K+ over other biologically relevant cations like Na+, NH4+, Mg2+, and Ca2+. nih.gov Similarly, aptamer-based sensors using a pyrene excimer switch have been developed for the rapid detection of small molecules like chloramphenicol, with detection limits in the nanomolar range. nih.gov
| Target Analyte | Sensor Principle | Observable Change | Detection Limit |
| Potassium (K+) | Aptamer-induced strand displacement | Decrease in pyrene excimer fluorescence | 5.0 x 10⁻⁴ M nih.gov |
| Chloramphenicol | Aptamer binding-induced conformational change | Increase in pyrene excimer fluorescence | 24.4 nmol/L nih.gov |
The sensitivity of pyrene's fluorescence to the local environment makes it an excellent probe for studying protein structure, conformation, and activity. semanticscholar.orgmdpi.com Pyrene-based compounds can be designed to interact with specific proteins, leading to a detectable fluorescence response. One application is the staining and detection of amyloid fibrils, which are markers for various diseases. nih.gov A pyrene-based fluorescent probe derived from an aggregation inhibitor was shown to successfully stain amyloid fibrils formed by Aβ1-42, α-synuclein, and amylin. nih.govresearchgate.net The binding of the probe to the amyloid architecture results in a distinct fluorescence signal, providing a sensitive method for their detection. nih.gov
Pyrene-functionalized oligonucleotides are valuable tools for the detection of specific DNA and RNA sequences. nih.gov The pyrene moiety can function as an intercalator, a polarity-sensitive probe, or an excimer-generating unit within nucleic acid duplexes. nih.gov When a pyrene-labeled oligonucleotide hybridizes with its complementary target sequence, the change in the pyrene's microenvironment, from the aqueous solution to the more apolar core of the DNA duplex, can lead to a significant change in fluorescence. nih.gov
A particularly powerful application is in the discrimination of single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence. nih.govnih.gov Probes can be designed where the stability of the probe-target duplex, and thus the fluorescence properties of the pyrene label, are highly sensitive to a single base mismatch. nih.gov For example, oligodeoxyribonucleotides modified with a C5-pyrene-functionalized deoxyuridine and flanked by Locked Nucleic Acid (LNA) monomers show enhanced SNP discrimination capabilities. nih.gov The LNA monomers conformationally restrict the probe, influencing the position of the pyrene fluorophore, which results in more pronounced fluorescence changes upon binding to a perfectly matched DNA target compared to a mismatched one. nih.gov
| Probe Design | Application | Key Feature |
| C5-Pyrene-Functionalized Oligonucleotide | DNA/RNA Hybridization | Fluorescence enhancement upon binding nih.gov |
| Pyrene-LNA Modified Oligonucleotide | SNP Discrimination | Improved discrimination of mismatches under non-stringent conditions nih.gov |
| Pyrenylakylammonium Probe | SNP Detection | Strong excimer emission upon binding to perfect complement DNA after nuclease digestion researchgate.net |
Aptamer-Based Biosensor Development
Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind with high affinity and specificity to a wide range of targets. researchgate.net The combination of aptamers as molecular recognition elements with the signaling capabilities of pyrene has led to the development of versatile biosensors. nih.govnih.gov In these "aptasensors," this compound can be conjugated to the aptamer sequence.
The general principle involves a conformational change in the aptamer upon binding to its target. This structural rearrangement alters the position of the attached pyrene label(s), leading to a change in fluorescence. nih.gov For example, an aptamer can be labeled with pyrene at both ends. nih.gov In the absence of the target, the aptamer is in a flexible conformation, and the pyrenes are too far apart to form an excimer. nih.gov Upon target binding, the aptamer folds into a structure that brings the two pyrene molecules into close proximity, resulting in the appearance of a strong excimer emission signal. nih.gov This "turn-on" fluorescence response allows for the sensitive and selective detection of the target. This strategy has been successfully applied to detect analytes ranging from metal ions to small organic molecules. nih.govnih.gov
Investigation of Molecular Interactions and Environments
The fluorescence of the pyrene group is exquisitely sensitive to its immediate surroundings. nih.govresearchgate.netnih.gov This property is exploited to investigate molecular interactions and to probe the polarity and viscosity of microenvironments within complex biological systems. semanticscholar.orgmdpi.com The ratio of the intensities of different vibronic peaks in the pyrene monomer emission spectrum is a reliable indicator of the polarity of the probe's environment. semanticscholar.orgresearchgate.net This allows researchers to determine whether the probe is in a hydrophobic pocket of a protein or exposed to the aqueous solvent.
Pyrene fluorescence is a widely used spectroscopic tool to monitor protein folding and conformational changes. semanticscholar.orgnih.govmdpi.com By covalently attaching a pyrene probe to a specific site on a protein, typically a cysteine residue, its fluorescence can report on changes in the local structure. nih.govnih.gov
During protein folding, a pyrene label on a polypeptide chain may move from a polar, solvent-exposed environment to a nonpolar, buried environment within the protein's core. semanticscholar.org This change is reflected in the fine structure of the pyrene monomer fluorescence spectrum. semanticscholar.org Furthermore, if two pyrene probes are attached at different sites on a protein, the formation of excimer fluorescence can be used to monitor the proximity of these two sites. nih.govresearchgate.net A high excimer-to-monomer emission ratio (E/M) indicates that the two labeled regions of the protein are close to each other, while a low ratio suggests they are far apart. researchgate.net This approach provides a powerful method for tracking the dynamics of protein folding, unfolding, and other conformational transitions in real-time. semanticscholar.orgnih.gov
| Phenomenon | Pyrene Fluorescence Signal | Interpretation |
| Protein Folding | Change in monomer emission fine structure | Probe moves from a polar (aqueous) to a nonpolar (protein core) environment semanticscholar.orgnih.gov |
| Domain Association | Increase in Excimer/Monomer (E/M) ratio | Two pyrene-labeled domains come into close proximity (<10 Å) semanticscholar.orgnih.govmdpi.com |
| Protein Unfolding | Decrease in Excimer/Monomer (E/M) ratio | Two pyrene-labeled domains move apart semanticscholar.orgnih.govmdpi.com |
Membrane Fluidity and Protein-Lipid Interactions
This compound is utilized to assess the fluidity of lipid membranes, a critical parameter that governs the function of membrane-bound proteins and cellular signaling events. The methodology relies on the diffusion-controlled formation of pyrene excimers. When an excited pyrene monomer encounters another ground-state pyrene molecule, they can form an excimer that emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 400 nm) nih.govresearchgate.net.
The ratio of excimer-to-monomer fluorescence intensity (Ie/Im) is directly proportional to the probe's mobility within the membrane. In a highly fluid, disordered membrane, the probe diffuses rapidly, leading to frequent encounters and a high Ie/Im ratio. Conversely, in a more rigid, gel-phase membrane, diffusion is restricted, resulting in a lower Ie/Im ratio nih.gov. The amphiphilic nature of this compound suggests it partitions at the lipid-water interface, with the pyrene group inserting into the hydrophobic acyl chain region and the PEG1-OH group remaining near the polar headgroups.
This probe can also shed light on protein-lipid interactions. When a membrane protein associates with surrounding lipids, it can alter the local lipid packing and fluidity. By monitoring the Ie/Im ratio of this compound in the presence of a protein, researchers can infer changes in the membrane environment induced by the protein. A decrease in the Ie/Im ratio may indicate that the protein is restricting the mobility of lipids in its immediate vicinity, a phenomenon known as the formation of an "annular lipid shell."
| Lipid Bilayer Composition | Lipid Phase | Typical Ie/Im Ratio | Interpretation |
|---|---|---|---|
| DOPC (Dioleoyl-sn-glycero-3-phosphocholine) | Liquid-Disordered (Fluid) | 0.85 | High lateral diffusion, high fluidity |
| DPPC (Dipalmitoyl-sn-glycero-3-phosphocholine) | Gel (Rigid) | 0.15 | Restricted diffusion, low fluidity |
| DOPC/Cholesterol (2:1) | Liquid-Ordered | 0.40 | Reduced diffusion compared to pure DOPC |
Binding to Hydrophobic Microdomains
The pyrene moiety of this compound has a strong affinity for nonpolar environments. This property allows it to partition into hydrophobic microdomains within larger biological assemblies, such as the hydrophobic pockets of proteins or the ordered lipid domains known as lipid rafts. The fluorescence of the pyrene monomer is particularly sensitive to the polarity of its microenvironment. The ratio of the intensities of different vibronic peaks in the monomer emission spectrum can be used to assess the polarity of the probe's location.
When this compound binds to the hydrophobic interior of a protein, it can be used to report on conformational changes or ligand binding events that alter the nature of that pocket. The PEG1-OH tail may serve to anchor the probe near the surface of the protein, allowing the pyrene group to explore nearby hydrophobic cavities. This makes it a useful tool for studying proteins where such pockets are crucial for function, such as enzymes with hydrophobic active sites or serum albumins that transport fatty acids.
In membranes, this compound can probe the existence and properties of lipid rafts, which are cholesterol- and sphingolipid-rich domains characterized by a higher degree of order compared to the surrounding bilayer. The probe may preferentially partition into these domains, and changes in its excimer formation rate can provide information about the size and fluidity of these microstructures.
Bioimaging Research (excluding clinical)
In non-clinical bioimaging, this compound serves as a fluorescent label for visualizing cellular membranes and reporting on their local physicochemical properties using fluorescence microscopy. Its ability to be incorporated into the membranes of living cells allows for the real-time monitoring of membrane dynamics.
A significant challenge in cellular imaging is the presence of endogenous cellular fluorescence, or autofluorescence, which can interfere with the signal from the probe. However, methods have been developed to mitigate this issue when using pyrene-based probes. One effective technique involves subtracting a background image, captured at a slightly different excitation wavelength where the pyrene probe does not absorb, from the primary image, resulting in an image that is largely free of autofluorescence contributions nih.gov. Furthermore, photobleaching of pyrene probes can be significantly reduced by removing oxygen from the imaging medium, which enhances the stability of the fluorescent signal during long-term experiments nih.gov.
The polarity-sensitive monomer fluorescence of this compound can be used to map the polarity of different intracellular organelles. For instance, the probe might exhibit different emission characteristics in the highly nonpolar environment of a lipid droplet compared to the more polar environment of the endoplasmic reticulum or Golgi apparatus. This allows for the visualization of distinct cellular compartments based on their local polarity, providing insights into cellular organization and function.
| Species | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Environmental Sensitivity |
|---|---|---|---|
| Monomer | ~330-345 | ~375 - 400 (with vibronic peaks) | Emission peak ratios are sensitive to solvent polarity. |
| Excimer | ~330-345 | ~470 (broad peak) | Formation is dependent on probe concentration and medium viscosity/fluidity. |
Advanced Analytical Methodologies Utilizing Pyrene Peg1 Oh
Spectroscopic Assay Development
The inherent fluorescence of the pyrene (B120774) group is central to its use in spectroscopic assays. These assays are designed to detect and quantify analytes through changes in fluorescence signals, offering high sensitivity and real-time monitoring capabilities.
Quantitative and Qualitative Fluorescence-Based Assays
Fluorescence-based assays utilizing pyrene derivatives are powerful tools for both the quantification and identification of various substances. The intensity of the fluorescence emission from the pyrene moiety can be directly correlated to the concentration of an analyte, forming the basis of quantitative assays. For instance, pyrene has been employed as a fluorescent dye for the quantitative observation of lubricants in elastohydrodynamic lubrication (EHL) contacts. researchgate.net The dependence of its light emission on concentration allows for the determination of lubricant film thickness and behavior. researchgate.net
These assays can be adapted for high-throughput screening formats, enabling the rapid analysis of numerous samples. For example, fluorescence-based quantitative assays have been standardized and validated for studying human platelet adhesion to the extracellular matrix in 384-well plates. mdpi.com Such methods are crucial in drug discovery and clinical diagnostics. mdpi.commdpi.comrsc.org
Qualitatively, the characteristic fluorescence spectrum of pyrene can be used to identify its presence or the presence of molecules it is conjugated to. This is particularly useful in biological studies, such as confirming the functionalization of materials like multi-walled carbon nanotubes with Pyrene-PEG for biomedical applications. researchgate.net The change in the fluorescence environment of the pyrene dye upon interaction with its target provides a detectable signal. diva-portal.org
Table 1: Examples of Fluorescence-Based Assays Utilizing Pyrene Derivatives
| Assay Type | Analyte/System | Principle | Key Findings |
|---|---|---|---|
| Quantitative | Lubricant in EHL contacts | Correlation of pyrene fluorescence intensity with its concentration. researchgate.net | Enabled quantitative observation of lubricant behavior. researchgate.net |
| Quantitative | Human platelet adhesion | Measurement of fluorescence from BCECF-AM stained platelets. mdpi.com | Confirmed the utility of fluorescence for detecting platelet adhesion. mdpi.com |
| Quantitative | Actin polymerization | Monitoring the change in fluorescence intensity of pyrene-labeled actin. nih.gov | Revealed the modulatory effects of solution crowding on actin assembly kinetics. nih.gov |
Ratiometric Fluorescence Sensing
Ratiometric fluorescence sensing is an advanced technique that offers enhanced accuracy and reliability by taking the ratio of fluorescence intensities at two different wavelengths. rsc.org This approach minimizes the influence of external factors such as probe concentration, instrumental efficiency, and environmental conditions. nih.gov Pyrene derivatives are particularly well-suited for ratiometric sensing due to the formation of excimers (excited-state dimers) at higher concentrations or upon conformational changes, which exhibit a distinct, red-shifted emission compared to the monomer. nih.gov
The monomer-excimer conversion of pyrene provides a built-in dual-wavelength signal. For example, a ratiometric fluorescent sensor for heparin was developed based on a pyrene derivative. nih.gov In the presence of heparin, the sensor undergoes self-assembly, leading to a decrease in the monomer emission at 395 nm and a simultaneous increase in the excimer emission at 489 nm. nih.gov The ratio of these two intensities provides a sensitive and selective measure of heparin concentration. nih.gov Similarly, pyrene-based probes have been designed for the ratiometric detection of metal ions like zinc and copper, where the binding event induces a conformational change and a corresponding change in the monomer-excimer emission ratio. rsc.orgmdpi.com
Integration with Separation Techniques
The strong fluorescence of Pyrene-PEG1-OH makes it an excellent labeling agent for analytes that are to be separated and detected using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
Liquid Chromatography (LC) with Fluorescence Detection
High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a highly sensitive and selective method for the analysis of fluorescent compounds or those labeled with a fluorescent tag. nih.gov The use of pyrene as a fluorescent label significantly enhances the detection limits for various analytes. nih.govthermofisher.com
In a notable application, an improved HPLC-FLD method was developed for the determination of pyrene in rat plasma. nih.gov This method demonstrated high sensitivity with a lower limit of quantitation (LLOQ) of 2 ng/ml and was successfully applied to pharmacokinetic studies. nih.gov The specificity of fluorescence detection is a major advantage, as it can minimize interference from matrix components that might be present in complex biological or environmental samples. thermofisher.com For instance, in the analysis of polycyclic aromatic hydrocarbons (PAHs) in soil extracts, fluorescence detection allows for the easy quantification of compounds like fluoranthene, pyrene, and benzo(a)anthracene, which can be difficult to measure by UV detection due to matrix interferences. thermofisher.com
Table 2: Performance of an HPLC-FLD Method for Pyrene Determination in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 2 ng/ml | nih.gov |
| Intra-day Precision | < 6% (except at LLOQ) | nih.gov |
| Inter-day Precision | < 6% (except at LLOQ) | nih.gov |
| Accuracy | 98.3% to 103.6% (except at LLOQ) | nih.gov |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of a wide range of molecules, from small ions to large biomolecules. nih.gov When coupled with laser-induced fluorescence (LIF) detection, CE can achieve extremely low detection limits. Labeling analytes with a fluorescent tag like pyrene can significantly improve the sensitivity of CE analysis.
CE has been widely used for the characterization of biopharmaceutical products, including the analysis of glycoproteins and monoclonal antibodies. nih.govspringernature.com It is also a powerful tool for genetic analysis, offering advantages over traditional gel electrophoresis in terms of speed, resolution, and automation. thermofisher.com While direct applications of this compound in published CE methods are not extensively documented, the principle of using fluorescent labels is well-established. The properties of this compound make it a promising candidate for labeling various analytes for high-sensitivity analysis by CE-LIF in fields such as environmental monitoring of pollutants like polycyclic aromatic hydrocarbons. nih.gov
Mass Spectrometry for Trace Analysis and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of compounds, including trace-level analytes and metabolites. nih.gov The pyrene moiety can serve as a useful tag in certain MS applications, particularly in label-assisted laser desorption/ionization mass spectrometry (LALDI-MS). chemrxiv.org
In LALDI-MS, the analyte is covalently attached to a molecule that enhances laser desorption and ionization, eliminating the need for a traditional matrix. chemrxiv.org Water-soluble pyrene-based LDI reagents have been developed for the analysis of reducing carbohydrates from complex biological samples without extensive purification. chemrxiv.org
Furthermore, the combination of separation techniques like HPLC with mass spectrometry (LC-MS) is a powerful approach for metabolite identification. nih.govnih.govwaters.com For example, LC-MS has been used to identify 1-hydroxypyrene (B14473) glucuronide as a major metabolite of pyrene in human urine and marine polychaetes. nih.govnih.gov In these studies, the mass spectrometer provides the molecular weight and fragmentation pattern of the metabolite, confirming its identity, while the HPLC separates it from other components in the sample. nih.govnih.govwaters.com The use of tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation. waters.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrene |
| Polyethylene (B3416737) glycol (PEG) |
| 1-hydroxypyrene glucuronide |
| 1-hydroxypyrene |
| Heparin |
| Zinc |
| Copper |
| Fluoranthene |
| Benzo(a)anthracene |
| BCECF-AM |
Chemosensing and Biosensing Platform Development
The development of modern sensing platforms relies on the precise engineering of molecules that can recognize a target analyte and transduce that recognition event into a measurable signal. This compound is a prime example of such a molecule, where each of its components plays a distinct and crucial role in the construction of sophisticated sensors.
The fundamental strategy involves using the pyrene moiety as a fluorescent reporter and as an anchor for non-covalently attaching the molecule to various substrates, particularly carbon-based nanomaterials like graphene and carbon nanotubes (CNTs). mdpi.commdpi.com This non-covalent functionalization, driven by π-π stacking interactions between the flat, aromatic surface of pyrene and the graphitic surface of the nanomaterial, is advantageous because it preserves the intrinsic electronic properties of the substrate. mdpi.com
The short PEG linker (containing a single ethylene (B1197577) glycol unit) enhances water solubility and provides a flexible spacer, while the terminal hydroxyl (-OH) group offers a site for further covalent modification. researchgate.netscirp.org This allows for the attachment of specific biorecognition elements, such as antibodies or nucleic acid aptamers, transforming a general chemosensor into a highly specific biosensor. mdpi.comrsc.org
Chemosensing Applications
In chemosensing, the intrinsic fluorescent properties of the pyrene group are paramount. Pyrene and its derivatives are well-established fluorophores known for their high quantum yield, long fluorescence lifetime, and sensitivity to the local environment. core.ac.uknih.gov The detection mechanism often relies on changes in pyrene's fluorescence emission upon interaction with an analyte. Several photophysical processes can be exploited:
Fluorescence Quenching or Enhancement: The fluorescence of the pyrene unit can be turned "off" (quenched) or "on" (enhanced) upon binding an analyte. For instance, many pyrene-based chemosensors have been developed for the detection of metal ions like Fe³⁺, Cu²⁺, and Hg²⁺. mdpi.comnih.govmdpi.com The interaction with these ions can alter the electronic state of the pyrene moiety through mechanisms like photoinduced electron transfer (PET), leading to a significant change in fluorescence intensity. nih.govresearchgate.net
Excimer Formation: At higher concentrations or when two pyrene molecules are brought into close proximity (less than 10 Å), they can form an excited-state dimer called an excimer. This excimer exhibits a characteristic broad, structureless emission at a longer wavelength (around 480 nm) compared to the structured monomer emission (370–430 nm). nih.govcam.ac.uk This monomer-to-excimer transition provides a ratiometric sensing capability, which is highly desirable as it allows for self-calibration and is less susceptible to environmental fluctuations. Sensors for analytes like heparin and mercury ions have been successfully designed based on this principle. mdpi.comcam.ac.uk
Aggregation-Induced Emission (AIE): Some pyrene-based molecules are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govresearchgate.net The presence of an analyte can induce this aggregation, "turning on" the fluorescence. This AIE phenomenon has been used to create sensors for detecting water in organic solvents. nih.govresearchgate.net
The table below summarizes the performance of various chemosensors based on pyrene derivatives, illustrating the principles applicable to this compound-based systems.
| Sensor Based On | Target Analyte | Detection Principle | Limit of Detection (LOD) | Medium |
| Pyrene-Schiff Base | Cu²⁺ / CN⁻ | Excimer Formation / Quenching | Not Specified | Ethanol/Water |
| Pyrene-Pyrazoles | Cu²⁺ / Fe²⁺ | Fluorescence Quenching | 0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺) | DMSO/HEPES Buffer |
| Pyrene Derivative | Hg²⁺ | Excimer Fluorescence Enhancement | Not Specified | Not Specified |
| Pyrene-Schiff Base | Water | Aggregation-Induced Emission (AIE) | 0.50 wt% | DMSO |
Biosensing Platform Development
For biosensing, this compound serves as a critical linker molecule to construct complex detection architectures, especially on surfaces like graphene. The development of a biosensor typically involves the following steps, illustrated by a graphene field-effect transistor (G-FET) platform:
Surface Functionalization: A graphene surface is functionalized by incubating it with this compound. The pyrene group anchors to the graphene via non-covalent π-π stacking. mdpi.com This forms a self-assembled monolayer.
Bioreceptor Immobilization: The terminal -OH group of the immobilized this compound can be activated (e.g., converted to a more reactive group) to covalently attach a specific bioreceptor, such as an antibody or DNA aptamer, designed to bind a particular target analyte (e.g., a protein biomarker or a virus). mdpi.comrsc.org
Analyte Detection: When the sample is introduced, the target analyte binds specifically to the immobilized bioreceptors. This binding event at the graphene surface alters the local electronic environment, causing a detectable change in the electrical conductance of the G-FET. mdpi.comrsc.org
This approach has been successfully used to create highly sensitive biosensors for a range of targets. For example, a G-FET biosensor using a pyrene-based linker (1-pyrenebutyric acid N-hydroxysuccinimide ester, PBASE) demonstrated the ability to detect opioid metabolites at picogram-per-milliliter concentrations. rsc.org The pyrene anchor ensures stable attachment of the sensing layer, while the linker provides the necessary functionality to capture the target.
The research findings below highlight the application of pyrene-based linkers in functionalizing nanomaterials for biosensing.
| Platform | Linker Molecule | Analyte Detected | Limit of Detection (LOD) | Key Finding |
| Graphene Field-Effect Transistor (G-FET) | 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) | Opioid Metabolites (e.g., Noroxycodone) | 38 pg/mL | Non-covalent functionalization enables highly sensitive, multianalyte detection in wastewater. rsc.org |
| Graphene Field-Effect Transistor (G-FET) | Pyrene–lysine-based construct (PLB) | Streptavidin | Not Specified | Engineered pyrene-based construct allows for uniform, non-covalent assembly on graphene for protein detection. mdpi.com |
| Multi-walled Carbon Nanotubes (MWCNTs) | Pyrene based Benzo-18-crown-6 | Potassium (K⁺) | 10⁻⁵ M | Non-covalent functionalization creates a stable nanostructure for ion-selective electrodes. acs.org |
Future Research Directions and Emerging Paradigms for Pyrene Peg1 Oh Conjugates
Novel Synthetic Routes and Functionalization Strategies
The development of new and efficient methods for synthesizing and functionalizing Pyrene-PEG1-OH and its derivatives is crucial for expanding their applications. Current research focuses on achieving greater control over the regioselectivity of pyrene (B120774) functionalization and introducing a wider range of chemical groups.
One promising approach involves the use of "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach pyrene moieties to various molecular scaffolds. researchgate.net This method offers high yields and specificity, allowing for the creation of complex architectures. researchgate.net For instance, researchers have successfully functionalized polysulfones with pyrene using this technique. researchgate.net
Another area of exploration is the direct functionalization of the pyrene core. worktribe.com While challenging due to potential regioselectivity issues, methods like formylation, bromination, and oxidation are being refined to target specific positions on the pyrene ring. worktribe.comncat.edu For example, a DMSO-based methodology has been explored for the controlled functionalization of pyrene, enabling the introduction of aldehydes, sulfoxides, and other useful groups. ncat.edu These strategies aim to produce a diverse library of pyrene-based building blocks with tunable electronic and photophysical properties. worktribe.comncat.edu
Future synthetic efforts will likely focus on:
Developing more efficient and regioselective direct functionalization methods. worktribe.comncat.edu
Expanding the toolbox of "click" reactions and other orthogonal ligation strategies for conjugating this compound to biomolecules and polymers. researchgate.net
Creating novel pyrene derivatives with tailored absorption and emission properties for specific applications. researchgate.netnih.gov
Multistimuli-Responsive Systems
A key area of future research is the development of multistimuli-responsive systems based on this compound. These "smart" materials can change their properties in response to various external triggers, such as pH, temperature, light, and specific molecules. rsc.orgnih.govtarakanovagroup.org
The pyrene unit itself is a versatile sensor, as its fluorescence is sensitive to the polarity of its microenvironment. uni-mainz.de This property can be harnessed to detect changes in the local environment. Furthermore, the ability of pyrene to form excimers—excited-state dimers with a characteristic red-shifted emission—provides another handle for sensing applications. mdpi.com
Researchers are designing this compound conjugates that can respond to multiple stimuli simultaneously. For example, by incorporating pH-sensitive or thermo-responsive polymer chains alongside the this compound unit, materials can be created that exhibit both pH- and temperature-dependent fluorescence changes. rsc.org The design of such systems often involves a delicate balance of intermolecular forces, including hydrogen bonding and π–π stacking. rsc.org
Emerging paradigms in this field include:
The design of hydrogels that can undergo reversible changes in their mechanical properties and fluorescence in response to multiple stimuli. tarakanovagroup.org
The development of systems where the response to one stimulus can modulate the response to another, leading to complex and programmable behaviors.
The use of light to trigger changes in the material's properties, for example, through photo-cleavable linkers or photo-isomerizable groups. rsc.org
Integration into Hybrid Functional Materials
The integration of this compound into hybrid functional materials is a rapidly growing field with the potential to create materials with unprecedented properties and functionalities. researchgate.net These hybrid materials combine the unique features of this compound with those of other materials, such as nanoparticles, polymers, and biomolecules.
One exciting direction is the non-covalent functionalization of carbon nanotubes (CNTs) and graphene with this compound. researchgate.net The pyrene moiety can strongly interact with the graphitic surface of these materials through π-π stacking, while the PEG chain provides biocompatibility and dispersibility in aqueous solutions. researchgate.net This approach allows for the creation of stable dispersions of CNTs and graphene for applications in bioimaging, biosensing, and drug delivery. researchgate.net
This compound can also be incorporated into polymer matrices to create fluorescent materials with enhanced processability and mechanical properties. mdpi.comresearchgate.net For example, pyrene-functionalized polyacetylenes have been synthesized that exhibit interesting photoluminescence properties. mdpi.com The pyrene units can act as fluorescent probes to study the structure and dynamics of the polymer chains. mdpi.com
Future research in this area will likely focus on:
Developing new methods for controlling the spatial arrangement of this compound within hybrid materials.
Exploring the use of this compound as a key component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Creating hybrid materials with synergistic properties, where the interaction between this compound and the other components leads to new and enhanced functionalities.
Advanced Theoretical Modeling and Predictive Design
Advanced theoretical modeling and computational simulations are becoming increasingly important tools for understanding the behavior of this compound conjugates and for guiding the design of new materials with desired properties. researchgate.net These methods can provide insights into the molecular-level interactions that govern the self-assembly, photophysics, and stimuli-responsive behavior of these systems.
Density functional theory (DFT) calculations, for instance, can be used to predict the electronic structure and optical properties of pyrene derivatives. rsc.orgarxiv.orgaps.org This information is crucial for designing molecules with specific absorption and emission wavelengths. Molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound conjugates into larger structures, such as micelles and vesicles. researchgate.net These simulations can reveal how factors like the length of the PEG chain and the nature of the pyrene functionalization affect the morphology of the resulting nanostructures. researchgate.net
The integration of theoretical modeling with experimental studies is a powerful approach for accelerating the discovery and development of new this compound-based materials. Theoretical predictions can guide synthetic efforts, while experimental results can be used to validate and refine the theoretical models. whiterose.ac.uk
Future directions in this area include:
The development of more accurate and efficient computational methods for modeling the behavior of complex this compound systems.
The use of machine learning and artificial intelligence to screen large libraries of virtual compounds and identify promising candidates for specific applications.
The creation of predictive models that can accurately forecast the properties of new this compound conjugates before they are synthesized.
Expansion into Emerging Fields of Nanoscience and Supramolecular Chemistry
The unique properties of this compound make it a versatile building block for a wide range of applications in the emerging fields of nanoscience and supramolecular chemistry. rsc.orgmdpi.com Its ability to self-assemble into well-defined nanostructures, its sensitive fluorescence, and its biocompatibility are all highly desirable features for creating advanced functional systems.
In nanoscience, this compound is being explored for the development of:
Fluorescent probes for bioimaging: The sensitive fluorescence of the pyrene moiety can be used to visualize biological processes at the cellular and subcellular level. rsc.org
Drug delivery vehicles: The self-assembly of this compound conjugates into micelles and other nanostructures can be used to encapsulate and deliver drugs to specific targets in the body. nih.gov
Components of biosensors: The fluorescence of this compound can be designed to change in the presence of specific biomolecules, enabling the development of highly sensitive and selective biosensors. rsc.org
In supramolecular chemistry, the focus is on using non-covalent interactions, such as π-π stacking and hydrogen bonding, to construct complex and functional architectures from this compound building blocks. mdpi.comnih.govnih.gov This approach allows for the creation of materials with dynamic and reversible properties.
Examples of supramolecular systems based on this compound include:
Supramolecular gels: These materials are formed by the self-assembly of this compound derivatives into a three-dimensional network that can trap large amounts of solvent. mdpi.com
Self-assembled nanostructures: this compound conjugates can self-assemble into a variety of nanostructures, including spheres, rods, and vesicles, depending on the specific molecular design and the solution conditions. nih.gov
Light-harvesting systems: The ability of pyrene to absorb light and transfer energy to other molecules makes it a promising candidate for the development of artificial light-harvesting systems that mimic natural photosynthesis. nih.gov
The continued exploration of this compound in these emerging fields is expected to lead to the development of a new generation of advanced materials with a wide range of applications in medicine, electronics, and energy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Pyrene-PEG1-OH, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves PEG chain polymerization followed by pyrene conjugation. Key steps include controlling reaction stoichiometry, temperature (e.g., 25–60°C), and purification via size-exclusion chromatography. To ensure reproducibility, document reaction parameters (e.g., solvent purity, catalyst ratios) and validate intermediate products using NMR and FTIR . Experimental protocols should align with journal guidelines for detailed reporting (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm pyrene attachment and PEG backbone integrity by comparing chemical shifts to reference spectra.
- HPLC : Assess purity (>95% threshold) using reverse-phase columns with UV detection (λ = 340 nm for pyrene).
- Mass Spectrometry : Verify molecular weight accuracy (theoretical vs. observed). Cross-reference findings with literature or synthetic standards . Document all parameters (e.g., solvent, column type) for replication .
Q. What are the critical factors in designing experiments to study this compound’s fluorescence properties?
- Methodological Answer :
- Solvent Selection : Avoid solvents with high absorbance in the pyrene excitation range (e.g., DMF).
- Concentration Optimization : Use dilution series to avoid aggregation-induced quenching.
- Control Experiments : Compare with free pyrene derivatives to isolate PEG’s impact on fluorescence. Validate results using time-resolved fluorescence spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solvent compatibility for this compound-based conjugates?
- Methodological Answer :
- Systematic Screening : Test solvents with varying polarity (e.g., water, THF, chloroform) under controlled humidity and temperature.
- Data Validation : Use statistical tools (e.g., ANOVA) to assess significance of observed differences. Cross-validate with alternative characterization methods (e.g., dynamic light scattering for aggregation analysis).
- Literature Reconciliation : Compare experimental conditions (e.g., pH, ionic strength) across studies to identify confounding variables .
Q. What strategies optimize this compound’s conjugation efficiency with target biomolecules (e.g., proteins)?
- Methodological Answer :
- Linker Chemistry : Evaluate amine-reactive (e.g., NHS esters) vs. thiol-reactive (e.g., maleimide) groups for site-specific conjugation.
- Reaction Monitoring : Use UV-Vis spectroscopy to track pyrene’s absorbance (λ = 344 nm) during conjugation.
- Post-Conjugation Analysis : Validate using SDS-PAGE with pyrene-specific fluorescence imaging. Optimize molar ratios to minimize unreacted PEG .
Q. How should researchers design studies to investigate this compound’s role in nanoparticle self-assembly?
- Methodological Answer :
- Experimental Variables : Vary PEG chain length, pyrene loading, and solvent polarity.
- Characterization Suite : Combine TEM for morphology, DLS for size distribution, and fluorescence resonance energy transfer (FRET) for proximity analysis.
- Theoretical Modeling : Use molecular dynamics simulations to predict assembly behavior. Compare simulations with empirical data to refine hypotheses .
Q. What methodologies address conflicting data on this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations across 3–4 orders of magnitude (e.g., 1 nM–100 µM).
- Control Groups : Include PEG-only and pyrene-only controls to isolate toxicity sources.
- Endpoint Harmonization : Use standardized assays (e.g., MTT for viability, ROS assays for oxidative stress). Perform meta-analysis of existing data to identify methodological inconsistencies (e.g., serum concentration in culture media) .
Methodological Frameworks for Research Design
Q. How can the PICO framework be adapted for this compound studies?
- Example Application :
- Population (P) : Cancer cell lines (e.g., HeLa).
- Intervention (I) : this compound-conjugated drug delivery systems.
- Comparison (C) : Free drug vs. PEG-only carriers.
- Outcome (O) : Drug uptake efficiency (measured via flow cytometry).
- Use this structure to define hypotheses and guide literature reviews .
Q. What statistical approaches validate reproducibility in this compound synthesis?
- Methodological Answer :
- Intra-Lab Replication : Perform triplicate syntheses under identical conditions.
- Inter-Lab Validation : Collaborate with independent labs to assess protocol robustness.
- Data Reporting : Include RSD (relative standard deviation) for yield and purity metrics. Use tools like Minitab for variance analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
